molecular formula C14H14N2O5S B5837378 N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide

N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide

Cat. No. B5837378
M. Wt: 322.34 g/mol
InChI Key: BIHGDDUAMORZPG-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide” is a compound that contains a benzene ring, a nitro group (-NO2), a sulfonamide group (-SO2NH2), and a methoxybenzyl group (CH2OC6H4CH3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the nitro, sulfonamide, and methoxybenzyl groups contribute to the compound’s overall polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is a strong electron-withdrawing group, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, sulfonamide, and methoxybenzyl groups could affect the compound’s solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Psychedelic Research

NBOMe drugs, including “N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide”, are known for their potent psychedelic effects . They are often used in research to understand the mechanisms of psychedelic substances and their effects on the human brain .

Neurotoxicity Studies

The compound has been used in studies exploring neurotoxicity . Research has shown that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs . This makes it a valuable tool in understanding the neurotoxic effects of these substances .

Pharmacological Research

“this compound” and other NBOMe drugs have high binding affinity for 5-HT 2A/C serotonin receptors . This makes them useful in pharmacological research, particularly in studies related to serotonin and its role in various physiological processes .

Drug Toxicity Profiling

Due to their prevalence in unregulated drug markets, NBOMe drugs are often used in research to understand their toxicity profiles . Despite several reports highlighting cases of acute intoxication, with brain and liver toxicity, their toxicity profile is still poorly understood .

Metabolic and Energetic Studies

Studies have been performed to evaluate the main pathways involved in their toxicity . These include cytotoxicity, oxidative stress, metabolic and energetic studies .

Behavioral Studies

Given their psychoactive properties, “this compound” and other NBOMe drugs are often used in behavioral studies . They can help researchers understand how these substances influence behavior and cognitive function .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide, also known as 25I-NBOMe, is a potent serotonin 5-HT2A/2C receptor agonist . The 5-HT2A/2C receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception .

Mode of Action

As a potent agonist, 25I-NBOMe binds to the 5-HT2A/2C receptors, mimicking the action of serotonin . This binding triggers a series of intracellular events, leading to the activation of various signaling pathways .

Biochemical Pathways

The activation of 5-HT2A/2C receptors by 25I-NBOMe affects several neurotransmitter systems. It has been reported to increase the release of dopamine, serotonin, and glutamate . These changes in neurotransmitter release can alter various brain functions, including mood, cognition, and perception .

Pharmacokinetics

It has been reported that the compound can easily cross the blood-brain barrier . Peak drug concentrations were detected 30 and 60 min after the drug application in serum (28 ng/ml) and brain tissue (171 ng/g), respectively . The parental compound was still present in the brain 8 h after administration .

Result of Action

The activation of 5-HT2A/2C receptors by 25I-NBOMe leads to a range of effects. It has been associated with hallucinogenic activity . Chronic administration of 25I-NBOMe has been reported to induce tolerance to hallucinogenic activity and produce alterations in neurotransmission . It also affects short-term memory, locomotor function, and anxiety .

Action Environment

The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its ability to cross the blood-brain barrier and thus its bioavailability . Furthermore, the compound’s stability and efficacy could be influenced by factors such as temperature and pH .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-14-5-3-2-4-11(14)10-15-22(19,20)13-8-6-12(7-9-13)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHGDDUAMORZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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